Ethanamine, N-(benzoyloxy)-N-ethyl-

Catalog No.
S15169179
CAS No.
61582-64-7
M.F
C11H15NO2
M. Wt
193.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethanamine, N-(benzoyloxy)-N-ethyl-

CAS Number

61582-64-7

Product Name

Ethanamine, N-(benzoyloxy)-N-ethyl-

IUPAC Name

diethylamino benzoate

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

InChI

InChI=1S/C11H15NO2/c1-3-12(4-2)14-11(13)10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3

InChI Key

AYYJECWLTWIDMJ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)OC(=O)C1=CC=CC=C1

Ethanamine, N-(benzoyloxy)-N-ethyl- is a chemical compound characterized by the presence of an ethyl group and a benzoyloxy functional group attached to an ethanamine backbone. Its chemical formula is C11H15NO2C_{11}H_{15}NO_2, and it has a molecular weight of 197.25 g/mol. The compound is often studied for its potential applications in organic synthesis and medicinal chemistry due to its unique structural features that allow for diverse reactivity.

, including:

  • Nucleophilic Substitution: The benzoyloxy group can act as a leaving group, allowing nucleophilic substitution reactions with various nucleophiles.
  • Oxidation: This compound can be oxidized to form corresponding oximes or nitriles, which are useful intermediates in organic synthesis.
  • Reduction: It can be reduced to yield primary amines, expanding its utility in synthetic applications.

The reactivity of Ethanamine, N-(benzoyloxy)-N-ethyl- is influenced by the presence of the benzoyloxy group, which can stabilize certain reaction intermediates.

Ethanamine, N-(benzoyloxy)-N-ethyl- exhibits significant biological activity, particularly in its interactions with various biochemical pathways. It has been shown to influence the activity of cytochrome P450 enzymes, which are crucial for drug metabolism. Additionally, it may interact with histamine receptors, potentially modulating histamine-mediated signaling pathways. Such interactions suggest that this compound could have implications in pharmacology and toxicology.

The synthesis of Ethanamine, N-(benzoyloxy)-N-ethyl- can be accomplished through several methods:

  • One-Pot Synthesis: A method involving the simultaneous addition of the starting materials (such as 2-(benzoxyloxy)ethanaminium chloride) with a base and an alkylation reagent in a suitable solvent. This approach minimizes side reactions and maximizes yield .
  • Alkylation Reactions: The compound can be synthesized via alkylation of ethanolamine derivatives using appropriate alkyl halides under basic conditions.
  • Rearrangement Reactions: In some cases, the synthesis may involve rearrangement reactions where the initial product undergoes transformation to yield Ethanamine, N-(benzoyloxy)-N-ethyl- .

These methods highlight the versatility in synthesizing this compound while emphasizing the need for careful control of reaction conditions to optimize yields.

Ethanamine, N-(benzoyloxy)-N-ethyl- finds applications in various fields:

  • Organic Synthesis: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals due to its ability to participate in further chemical transformations.
  • Medicinal Chemistry: Its interactions with biological targets make it a candidate for drug development, particularly in areas involving enzyme modulation and receptor interaction.

Studies on Ethanamine, N-(benzoyloxy)-N-ethyl- have focused on its interactions with biological molecules. Notably:

  • Cytochrome P450 Enzymes: It has been observed to inhibit certain cytochrome P450 enzymes, impacting drug metabolism and potentially leading to drug-drug interactions.
  • Histamine Receptors: Its binding affinity to histamine receptors suggests potential therapeutic applications in allergic reactions or other histamine-related conditions.

These studies underscore the importance of understanding the pharmacokinetics and pharmacodynamics of this compound.

Ethanamine, N-(benzoyloxy)-N-ethyl- shares structural similarities with several other compounds. Here are some notable comparisons:

Compound NameCAS NumberSimilarity Index
2-(Benzyloxy)ethanamine38336-04-80.97
2-(Benzyloxy)ethanamine hydrochloride10578-75-30.97
(R)-2-Amino-3-(benzyloxy)propan-1-ol hydrochloride58577-95-00.89
1-Phenyl-2,5,8,11-tetraoxatridecan-13-amine86770-76-50.97

Uniqueness

Ethanamine, N-(benzoyloxy)-N-ethyl-'s unique combination of functional groups allows it to participate in specific

XLogP3

2.7

Hydrogen Bond Acceptor Count

3

Exact Mass

193.110278721 g/mol

Monoisotopic Mass

193.110278721 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-11-2024

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